molecular formula C15H16N2O2S B2806999 1-(1,3-Benzoxazol-2-ylamino)-2-methyl-3-thiophen-3-ylpropan-2-ol CAS No. 2380033-95-2

1-(1,3-Benzoxazol-2-ylamino)-2-methyl-3-thiophen-3-ylpropan-2-ol

Cat. No. B2806999
CAS RN: 2380033-95-2
M. Wt: 288.37
InChI Key: YNKVZBUOSPEOGV-UHFFFAOYSA-N
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Description

The compound “1-(1,3-Benzoxazol-2-ylamino)-2-methyl-3-thiophen-3-ylpropan-2-ol” is a complex organic molecule. It contains a benzoxazole ring, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring . The benzoxazole ring is linked to a thiophene ring and a propan-2-ol group .


Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the reaction of 2-aminophenol with various compounds . For instance, one method involves the reaction of 2-aminophenol with aromatic aldehydes using 1,4-dioxane as a solvent in the presence of air as an oxidant . Another method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) for the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by various spectroscopic techniques such as FTIR, 1H-NMR, and 13C-NMR . For instance, the presence of an IR absorption band at 3214 cm−1 corresponds to the group Ar–OH .


Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For instance, they can react with aromatic aldehydes in the presence of air as an oxidant to form new compounds . They can also react with acetic anhydride at reflux temperature to form 4-(1,3-benzoxazol-2-yl)-2-methylnaphtho .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be analyzed using various techniques such as FTIR, 1H-NMR, and 13C-NMR . For instance, the presence of an IR absorption band at 3214 cm−1 corresponds to the group Ar–OH .

Mechanism of Action

The mechanism of action of benzoxazole derivatives often involves their interaction with biological targets. For instance, some benzoxazole derivatives have been found to exhibit antimicrobial activity against various bacterial and fungal strains . They have also been found to exhibit anticancer activity against human colorectal carcinoma (HCT116) cancer cell line .

Future Directions

Benzoxazole derivatives have a wide range of pharmacological activities, making them promising candidates for drug development . Future research could focus on exploring their potential uses in treating various diseases, improving their synthesis methods, and investigating their mechanisms of action .

properties

IUPAC Name

1-(1,3-benzoxazol-2-ylamino)-2-methyl-3-thiophen-3-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-15(18,8-11-6-7-20-9-11)10-16-14-17-12-4-2-3-5-13(12)19-14/h2-7,9,18H,8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKVZBUOSPEOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC2=NC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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